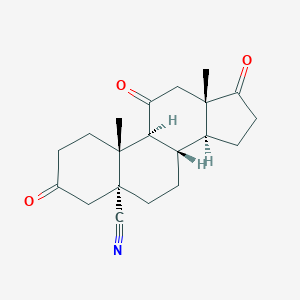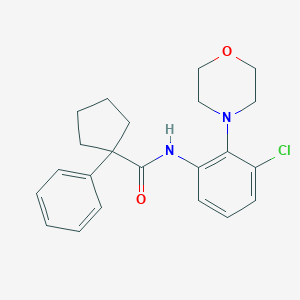![molecular formula C22H26ClN3O2 B234499 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of Aurora A kinase, an enzyme that is overexpressed in many types of cancer.
Mecanismo De Acción
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. In addition, this compound has been shown to reduce tumor growth in several preclinical models of cancer. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has several advantages for use in lab experiments. It has been extensively studied for its potential use in cancer therapy, and its mechanism of action is well understood. In addition, this compound has a favorable pharmacokinetic profile, making it a good candidate for in vivo studies. However, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, its specificity for Aurora A kinase may limit its use in certain types of cancer.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide. One potential area of research is the development of combination therapies that include N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide treatment. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer. Finally, the development of more potent and selective inhibitors of Aurora A kinase may lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylbenzylamine to produce the corresponding amide. This amide is then reacted with 4-isobutyrylpiperazine to form the desired compound. The final step involves the introduction of a chloro group to the 3-position of the phenyl ring using thionyl chloride.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound can effectively inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide |
|---|---|
Fórmula molecular |
C22H26ClN3O2 |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-13-11-25(12-14-26)20-18(23)9-6-10-19(20)24-21(27)17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
Clave InChI |
VXAGXLFRJLMTCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)





![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)